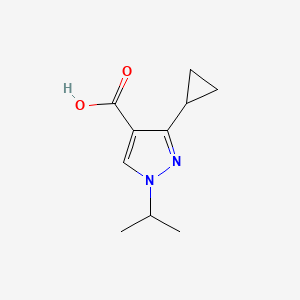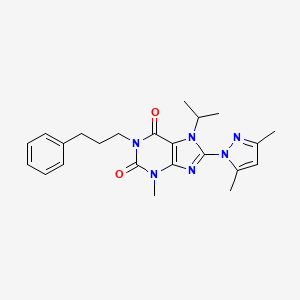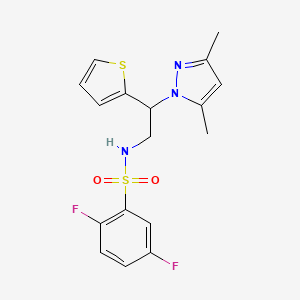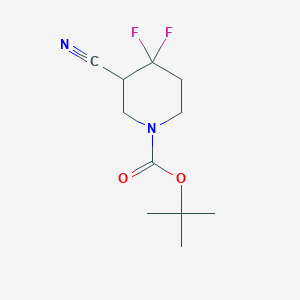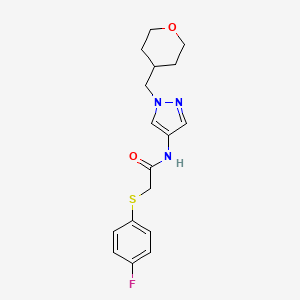
2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
カタログ番号:
B2964420
CAS番号:
1705350-86-2
分子量:
349.42
InChIキー:
VIDAFOMJRADOJX-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a thioether linkage, a pyrazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the tetrahydro-2H-pyran-4-yl and pyrazole rings would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the acetamide group might be susceptible to hydrolysis, while the fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might influence its solubility and distribution in biological systems .科学的研究の応用
Synthesis and Biological Activity
- Novel derivatives, including pyrazole-acetamide compounds, have been synthesized and characterized, demonstrating significant antioxidant activity. Such activities were evaluated through various assays, indicating the potential of these compounds in medicinal chemistry for developing antioxidant agents (Chkirate et al., 2019).
Anticancer Applications
- Compounds with similar structural features have been evaluated for anticancer activity. For example, fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity at low concentrations, suggesting a promising approach for cancer therapy development (Hammam et al., 2005).
Antipsychotic Potential
- Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has unveiled compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, presenting a novel class of antipsychotic agents (Wise et al., 1987).
Flavouring Applications
- The evaluation of pyrazole-acetamide derivatives as flavoring substances has been conducted, confirming their safety for use in food based on dietary exposure estimates and toxicological assessments, thus expanding the utility of such compounds beyond medicinal applications (Younes et al., 2018).
Photophysical Properties
- Synthesis of compounds like 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones has been reported, which exhibit bathochromic shifts in their absorption and emission maxima, suggesting their application as fluorogenic dyes for biochemical and biomedical imaging (Zaitseva et al., 2020).
Antimicrobial Properties
- Studies on novel thiazole derivatives incorporating pyrazole moieties have shown significant antibacterial and antifungal activities, pointing towards the development of new antimicrobial agents (Saravanan et al., 2010).
将来の方向性
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDAFOMJRADOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydro...
Cat. No.: B2964337
CAS No.: 896680-24-3
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-o...
Cat. No.: B2964338
CAS No.: 2034206-72-7
N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro...
Cat. No.: B2964339
CAS No.: 941910-17-4
6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole...
Cat. No.: B2964340
CAS No.: 1131580-14-7; 1417569-38-0
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2964338.png)
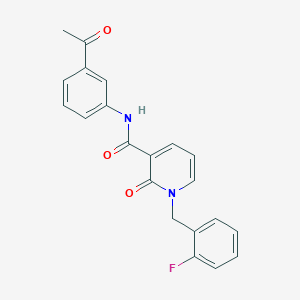
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
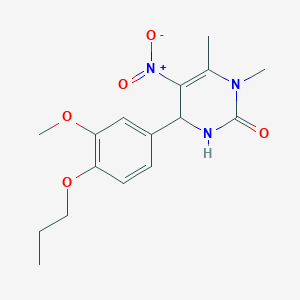
![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)
